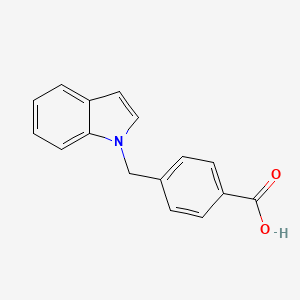

4-Indol-1-ylmethyl-benzoic acid

Description

Contextualization as an Indole-Benzoic Acid Conjugate

4-Indol-1-ylmethyl-benzoic acid is chemically characterized as an indole-benzoic acid conjugate. smolecule.com This means it is a hybrid molecule, purposefully designed or synthetically formed, that covalently links an indole (B1671886) scaffold to a benzoic acid scaffold. The indole part consists of a fused bicyclic structure containing a benzene (B151609) ring and a pyrrole (B145914) ring, which imparts specific aromatic and biological properties. smolecule.com The benzoic acid moiety is a benzene ring attached to a carboxylic acid group. preprints.org In this compound, these two crucial pharmacophores are connected, creating a new chemical entity with the potential for unique biological activities that may differ from or enhance the properties of its individual components. The design of such conjugates is a common strategy in medicinal chemistry to explore new chemical space and develop novel therapeutic agents. nih.gov

Significance of Indole and Benzoic Acid Moieties in Drug Discovery

The two structural components of this compound, the indole and benzoic acid moieties, are independently recognized as "privileged scaffolds" in drug discovery due to their frequent appearance in a wide range of biologically active compounds and approved drugs. researchgate.netbenthamscience.comnih.gov

The indole moiety is a cornerstone in medicinal chemistry. nih.gov It is present in essential natural biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. mdpi.com Its versatile structure can be substituted at multiple positions, allowing for the creation of a vast library of derivatives with diverse pharmacological activities. nih.gov Indole-based compounds have been developed into drugs for a multitude of conditions, including cancer (e.g., vincristine, vinblastine), hypertension (e.g., reserpine), and depression (e.g., pindolol). benthamscience.comnih.gov The scaffold's ability to interact with various biological targets, such as enzymes and receptors, underpins its broad therapeutic potential, which extends to antimicrobial, antiviral, and anti-inflammatory applications. smolecule.comnih.govmdpi.com

The benzoic acid moiety also holds a significant place in pharmaceutical sciences. It is a fundamental building block used in the synthesis of a wide array of therapeutic agents. nih.govresearchgate.net Natural products containing the benzoic acid scaffold have demonstrated important biological activities. nih.gov In synthetic drug development, it is a key component in drugs like the diuretic furosemide (B1674285) and the local anesthetic tetracaine. preprints.orgresearchgate.net The carboxylic acid group of the moiety can participate in crucial interactions with biological targets, and the aromatic ring can be modified to fine-tune a compound's pharmacological profile. nih.gov Its derivatives have been investigated for a range of activities, including anticancer and antimicrobial effects. nih.govnih.gov

Overview of Research Trajectory and Potential Academic Utility

The research trajectory for this compound and its analogs is primarily situated within the academic exploration of new therapeutic agents. This compound serves as a valuable research tool and a precursor for creating more complex bioactive molecules. smolecule.com

A key area of investigation for indole-benzoic acid conjugates is in cancer research. A study focused on developing inhibitors for the enzyme aldo-keto reductase 1C3 (AKR1C3), a target in castration-resistant prostate cancer (CRPC), synthesized and evaluated a series of indole derivatives containing benzoic acid. nih.gov One such derivative, 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid, demonstrated potent inhibitory effects against the AKR1C3 enzyme with an IC₅₀ value of 0.26 μM and inhibited the proliferation of 22Rv1 cancer cells with an IC₅₀ of 6.37 μM. nih.gov These findings highlight the potential of the this compound scaffold as a promising lead structure for developing novel anticancer agents targeting CRPC. nih.gov

Furthermore, the compound is noted for its potential in probing cellular processes. smolecule.com Molecular docking studies have suggested that this compound may bind effectively to cyclooxygenase (COX) enzymes, indicating a potential mechanism for anti-inflammatory activity. smolecule.com Its structural framework also allows for exploration of interactions with other biological targets, such as those involved in neurotransmitter modulation. smolecule.com The academic utility of this compound lies in its role as a foundational structure for structure-activity relationship (SAR) studies, where systematic modifications can elucidate the chemical features necessary for specific biological effects.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(indol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIJLWFQCYRLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity

Established Synthetic Pathways for 4-Indol-1-ylmethyl-benzoic Acid

The synthesis of this compound can be approached through various established methods for indole (B1671886) formation, followed by or incorporating the attachment of the benzoic acid group.

Leimgruber–Batcho Indole Synthesis

The Leimgruber–Batcho indole synthesis is a versatile and widely utilized method for constructing the indole ring system, which can be adapted for the synthesis of this compound. This two-step process begins with the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. wikipedia.orgwikipedia.org The subsequent step involves a reductive cyclization of this intermediate to yield the indole. wikipedia.org

To synthesize this compound using this method, a suitable starting material would be methyl 4-((2-nitrophenyl)methyl)benzoate. The reaction with DMFDMA and pyrrolidine (B122466) would yield a trans-β-dimethylamino-2-nitrostyrene intermediate. clockss.org This intermediate is then subjected to reductive cyclization to form the indole ring. Various reducing agents can be employed for this step, including Raney nickel and hydrazine, palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. wikipedia.org The resulting indole ester can then be hydrolyzed to the final carboxylic acid. This method is advantageous due to the commercial availability of many ortho-nitrotoluenes and the typically high yields achieved under mild conditions. wikipedia.org Microwave acceleration has also been shown to enhance the efficiency of the Leimgruber-Batcho reaction. nih.gov

Key Features of the Leimgruber–Batcho Synthesis:

| Feature | Description |

| Starting Materials | o-Nitrotoluenes |

| Key Reagents | N,N-dimethylformamide dimethyl acetal (DMFDMA), pyrrolidine |

| Intermediate | Enamine |

| Second Step | Reductive cyclization |

| Advantages | High yields, mild conditions, wide availability of starting materials |

Bischler–Möhlau Indole Synthesis

The Bischler–Möhlau indole synthesis offers another pathway for the creation of indole derivatives, although it is often characterized by harsh reaction conditions. wikipedia.orgchemeurope.com This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) derivative to form a 2-aryl-indole. wikipedia.org

For the specific synthesis of this compound, this method would be less direct. It would require the synthesis of a 2-aryl-indole that could be subsequently modified to introduce the 1-ylmethyl-benzoic acid substituent. The classical Bischler-Möhlau synthesis has been noted for its often low yields and lack of regioselectivity, which has limited its application compared to other indole syntheses. wikipedia.org However, recent modifications, such as the use of microwave irradiation or different catalysts, have aimed to improve the reaction's efficiency. chemeurope.com

Reaction Mechanism Overview: The mechanism is considered complex but generally proceeds through the initial formation of an α-arylamino-ketone intermediate from the reaction of the α-bromo-acetophenone and aniline. researchgate.net This is followed by a cyclization and subsequent aromatization to yield the final indole product. wikipedia.org

Direct Coupling Reactions

Direct coupling reactions provide a more convergent approach to synthesizing this compound. This strategy involves the direct connection of an indole moiety to a benzoic acid derivative. One such approach is the N-alkylation of indole with a suitable p-substituted benzoic acid derivative. For instance, reacting indole with 4-(chloromethyl)benzoic acid or its corresponding ester in the presence of a base can yield the desired product. google.comgoogle.com

Another direct coupling strategy involves the palladium-catalyzed cross-coupling of indole with a halo-substituted benzoic acid derivative. While specific examples for this compound are not prevalent in the provided search results, similar palladium-catalyzed N-arylations and N-alkylations of indoles are well-established synthetic methods.

A patent describes the preparation of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025) through the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine. google.com This highlights the feasibility of using a chloromethylated benzoic acid as a reactive partner in nucleophilic substitution reactions. A similar reaction with indole would be expected to proceed to form the C-N bond in this compound.

Chemical Transformations and Reaction Mechanisms

The chemical reactivity of this compound is dictated by the electronic properties of both the indole ring and the benzoic acid group.

Electrophilic Aromatic Substitution Reactions

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. The most nucleophilic position on the indole ring is typically the C3 position. The lone pair of electrons on the nitrogen atom contributes to the high electron density of the pyrrole (B145914) ring, making it more reactive than the benzene (B151609) ring. smolecule.com

For this compound, electrophilic attack is expected to occur preferentially at the C3 position of the indole nucleus. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comleah4sci.com The benzoic acid moiety, containing a deactivating carboxyl group, will direct incoming electrophiles to the meta position on its own ring. quora.com However, the high reactivity of the indole ring suggests that substitution will predominantly occur on the indole portion of the molecule under most conditions.

Oxidation Reactions

The indole ring can undergo oxidation to form various products, with the most common being oxindoles. Reagents such as N-bromosuccinimide can be used to achieve this transformation. smolecule.com The specific outcome of the oxidation of this compound would depend on the oxidant used and the reaction conditions. The presence of the benzylic methylene (B1212753) group also introduces a potential site for oxidation, which could lead to the formation of a ketone under strong oxidizing conditions.

Lithiation and Nucleophilic Reactivity

The indole nucleus of this compound, while generally reactive towards electrophiles, can be strategically deprotonated to generate potent nucleophiles. The most acidic proton on the indole ring, after the N-H proton (which is absent in this N-substituted indole), is at the C2 position. Treatment of N-substituted indoles with strong bases, such as n-butyllithium (n-BuLi), typically in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) at low temperatures, can achieve selective lithiation at the C2 position. researchgate.netnih.govmdpi.comnih.gov This process generates a highly reactive 2-lithioindole intermediate.

This lithiated species is a powerful nucleophile and can react with a wide array of electrophiles to introduce substituents at the C2 position. The outcome of the reaction can be dependent on the nature of the electrophile used. nih.govmdpi.comnih.gov For instance, quenching the lithiated intermediate with alkyl halides, aldehydes, ketones, or carbon dioxide would lead to the formation of 2-alkyl, 2-acyl, or 2-carboxyindole derivatives, respectively. This C2-functionalization is a crucial strategy for elaborating the indole core of this compound, providing access to a diverse range of analogues with potentially altered biological activities.

Table 1: Examples of Nucleophilic Reactions of 2-Lithioindole Derivatives

| Electrophile | Product Type |

| Alkyl Halide (R-X) | 2-Alkylindole |

| Aldehyde (RCHO) | 2-(Hydroxyalkyl)indole |

| Ketone (R₂CO) | 2-(Hydroxyalkyl)indole |

| Carbon Dioxide (CO₂) | Indole-2-carboxylic acid |

| Trimethylsilyl chloride (TMSCl) | 2-Trimethylsilylindole |

This table presents hypothetical products based on the known reactivity of 2-lithioindoles.

Derivatization Strategies and Analogue Synthesis

The inherent reactivity of both the indole and benzoic acid moieties in this compound allows for extensive derivatization, enabling the synthesis of a vast library of analogues for structure-activity relationship (SAR) studies.

Synthesis of Substituted Indole Derivatives

Modification of the indole core is a key strategy for modulating the pharmacological profile of indole-containing compounds. Several methods can be employed to introduce substituents onto the indole ring of this compound.

One common approach involves the use of palladium-catalyzed cross-coupling reactions. nih.gov For instance, if a halogenated version of the indole moiety were available, Suzuki, Stille, or Heck couplings could be utilized to introduce aryl, vinyl, or other functional groups at specific positions. Another powerful technique is the direct C-H functionalization of the indole ring, which avoids the need for pre-functionalized starting materials. nih.gov

Furthermore, electrophilic substitution reactions on the indole ring can be employed. While the C3 position is the most nucleophilic in indole itself, the presence of the N1-benzyl group can influence the regioselectivity of such reactions. nih.gov Halogenation, nitration, and Friedel-Crafts acylation can introduce a variety of substituents onto the benzene portion of the indole nucleus, further expanding the chemical space of accessible analogues.

Table 2: Potential Strategies for Indole Core Modification

| Reaction Type | Reagents/Catalysts | Potential Substitution Position(s) |

| Palladium-catalyzed Cross-Coupling | Pd catalyst, boronic acids/esters, organostannanes | C4, C5, C6, C7 (if halogenated) |

| Direct C-H Arylation | Pd catalyst, aryl halides | C2, C3, C7 |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | C3, C5, C7 |

| Nitration | HNO₃/H₂SO₄ | C5 |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C5, C7 |

This table outlines general strategies; specific outcomes depend on reaction conditions and the substrate.

Introduction of Diverse Functional Groups on the Benzoic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for a wide range of chemical transformations. The most common derivatization is the formation of amides and esters.

Amide Bond Formation: The coupling of the carboxylic acid with a diverse range of primary and secondary amines is a cornerstone of medicinal chemistry for generating libraries of analogues. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid. researchgate.netnih.govrsc.orgmasterorganicchemistry.comumich.edu Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. umich.edu Other modern coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU). Solvent-free conditions using reagents like methoxysilanes have also been reported for amide bond formation. nih.gov

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with various alcohols under acidic conditions (Fischer esterification) or by using coupling agents. beilstein-journals.org This modification can alter the lipophilicity and pharmacokinetic properties of the parent molecule.

Beyond amides and esters, the carboxylic acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This alcohol can then be further functionalized.

Table 3: Derivatization of the Benzoic Acid Moiety

| Reaction Type | Reagents | Product Functional Group |

| Amide Coupling | Amine, Coupling Agent (e.g., EDC, HATU) | Amide |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Reduction | LiAlH₄, BH₃·THF | Alcohol |

Scaffold Tuning Approaches for Novel Analogues

To explore broader chemical space and identify novel pharmacophores, more significant structural modifications, often referred to as scaffold hopping, can be employed. This involves replacing the core indole or benzoic acid structure with other isofunctional or bioisosteric groups.

Scaffold Hopping of the Indole Core: The indole nucleus can be replaced by other heterocyclic systems that mimic its spatial and electronic properties. For example, "scaffold hopping" from an indole to an indazole framework has been successfully utilized in drug discovery programs. researchgate.net This strategy can lead to compounds with altered selectivity profiles and improved physicochemical properties. Other potential replacements for the indole core could include benzimidazoles, benzofurans, or other fused heterocyclic systems. nih.gov

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is often associated with poor pharmacokinetic properties due to its ionizable nature. To overcome this, medicinal chemists frequently replace the carboxylic acid with non-classical bioisosteres that retain the key hydrogen bonding interactions but have improved metabolic stability and cell permeability. A prominent example is the tetrazole ring, which is widely used as a bioisostere for the carboxylic acid group. researchgate.netnih.gov The synthesis of tetrazole analogues from the corresponding nitrile precursor, which can be obtained from the primary amide derivative of this compound, is a viable strategy. researchgate.net Other potential bioisosteres for carboxylic acids include hydroxamic acids, acylsulfonamides, and various other acidic heterocycles.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Potency

The indole (B1671886) nucleus is a common scaffold in many biologically active compounds and its substitution pattern significantly influences the potency of 4-Indol-1-ylmethyl-benzoic acid analogs. mdpi.comnih.gov The unsubstituted N-H of the indole ring is often important for activity, as it can form hydrogen bonds with the target receptor. For instance, in GPR40 agonists with a similar indole-propanoic acid structure, N-methylation of the indole almost completely abolished activity. johnshopkins.edu

Substitutions on the benzene (B151609) portion of the indole ring have been shown to modulate activity. In the context of aldose reductase inhibitors, substitutions at the 5-position of the indole ring with groups like methoxy (B1213986) (-OCH3), fluorine (-F), or dimethylamino (-N(CH3)2) have been found to be more active than the unsubstituted analog. nih.gov For example, the addition of a benzyloxy group at the 5-position of an indol-1-yl acetic acid derivative resulted in a potent aldose reductase inhibitor. acs.org Conversely, substitutions at other positions, such as position 4, can be less favorable. nih.gov In a series of 4-(5-indolyl)benzoic acid derivatives developed as steroid 5α-reductase inhibitors, a cyclohexanemethyl substituent on the indole nitrogen was most effective for the human type I isozyme, while a benzyl (B1604629) substituent was best for the type II isozyme, highlighting how substitutions on the indole nitrogen can confer isozyme selectivity. nih.gov

The electronic nature of the substituent is also critical. In some series of indole derivatives, electron-donating groups were found to enhance anti-inflammatory activity. Current time information in Bangalore, IN. The table below summarizes the effect of various substituents on the indole ring on the inhibitory activity of related compounds against aldose reductase.

| Compound/Analog | Indole Ring Substituent | Biological Activity (IC50) | Reference |

| Indomethacin Analog | 5-OCH3 | More active than unsubstituted | nih.gov |

| Indomethacin Analog | 5-F | More active than unsubstituted | nih.gov |

| Indomethacin Analog | 5-N(CH3)2 | More active than unsubstituted | nih.gov |

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | 5-Benzyloxy | Submicromolar/low micromolar range against aldose reductase | acs.org |

| 4-(5-Indolyl)benzoic acid derivative | N-Cyclohexanemethyl | IC50 = 2.10 µM (Steroid 5α-reductase type I) | nih.gov |

| 4-(5-Indolyl)benzoic acid derivative | N-Benzyl | IC50 = 6.20 µM (Steroid 5α-reductase type II) | nih.gov |

The benzoic acid portion of this compound is a critical pharmacophore, primarily due to the acidic carboxyl group. This group is often essential for binding to the active site of target enzymes, such as the anion-binding pocket of aldose reductase. mdpi.com SAR studies on related indole acetic acid derivatives have demonstrated that replacing the carboxyl group with other acidic functionalities generally leads to a decrease in activity. nih.gov Furthermore, converting the carboxylic acid to an amide also results in inactive compounds. nih.gov

Substituents on the benzoic acid ring can fine-tune the acidity (pKa) and electronic properties of the molecule, thereby influencing its biological activity. rsc.org Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), tend to increase the acidity of the benzoic acid. rsc.orgnih.gov This increased acidity can lead to stronger interactions with the target enzyme and enhanced inhibitory potency. Conversely, electron-donating groups like methoxy (-OCH3) decrease acidity and can reduce activity. nih.govopenmedicinalchemistryjournal.com In a series of 2,5-substituted benzoic acid inhibitors, the carboxyl group was designed to form a crucial hydrogen bond with an arginine residue (Arg263) in the target protein. researchgate.net

The position of the carboxylic acid group on the benzene ring is also important. Studies on related compounds have shown that moving the substituent from the para (4-position) to the meta (3-position) can impact activity. researchgate.net

| Modification to Benzoic Acid Moiety | Effect on Activity | Rationale | Reference |

| Replacement of Carboxyl Group | Decreased activity | The carboxyl group is crucial for binding to the enzyme's active site. | nih.gov |

| Conversion to Amide | Inactive compound | Loss of the acidic proton and key interactions. | nih.gov |

| Addition of Electron-Withdrawing Group (e.g., -NO2) | Increased acidity and potency | Stabilizes the carboxylate anion, enhancing binding. | rsc.orgnih.gov |

| Addition of Electron-Donating Group (e.g., -OCH3) | Decreased acidity and potency | Destabilizes the carboxylate anion. | nih.govopenmedicinalchemistryjournal.com |

| Esterification | Potency loss (in some cases) | The free carboxyl group is often required for optimal interaction. | mdpi.com |

Studies on related inhibitor classes have shown that altering the length and rigidity of the linker can modulate activity. For instance, in a series of spiro-morpholinone acetic acid derivatives, replacing a rigid benzopyran scaffold with a more flexible benzyloxy nucleus, which alters the linker character, was explored to enhance inhibitory potency against aldose reductase. nih.gov The flexibility of the linker allows the indole and benzoic acid moieties to adopt an optimal orientation for binding. In some cases, increasing the conformational freedom can enhance inhibitory potency. nih.gov

Stereochemical Considerations in Activity Modulation

Stereochemistry can play a critical role in the biological activity of drug molecules, as enzymes and receptors are chiral environments. For molecules with chiral centers, one enantiomer often exhibits significantly higher potency than the other. While this compound itself is achiral, the introduction of chiral centers through modification, for example, by adding a substituent to the methylene (B1212753) linker, would necessitate stereochemical considerations.

In the broader context of indole derivatives and aldose reductase inhibitors, stereoselectivity is a known factor. For instance, in the development of inhibitors for the nucleoside transporter ENT1, the stereochemistry of a phenylglycine component was found to be more dominant in determining activity than the configuration of an olefin. johnshopkins.edu This highlights that the specific spatial arrangement of atoms can be crucial for optimal interaction with a biological target. In the synthesis of hexahydropyrrolo[2,3-b]indoles, the stereochemical outcome of the reaction was dependent on the geometry of an indole-borane adduct, underscoring the importance of stereocontrol in synthesis. mdpi.com

For aldose reductase inhibitors, the precise 3D arrangement of the pharmacophoric groups is essential for fitting into the active site. The development of chiral inhibitors often reveals that the biological activity resides predominantly in one of the enantiomers, which can bind more effectively to the chiral pocket of the enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to generate mathematical equations that can predict the activity of new, unsynthesized compounds. Current time information in Bangalore, IN.researchgate.net

Several QSAR studies have been performed on indole derivatives for various biological activities, including anti-inflammatory and antifungal effects. Current time information in Bangalore, IN. For anti-inflammatory indole derivatives, QSAR models have shown that lipophilicity (related to the log P value) is a key parameter, with more lipophilic compounds often exhibiting better activity. Current time information in Bangalore, IN. The presence of aromatic rings and lipophilic groups was also identified as important for anti-inflammatory action. Current time information in Bangalore, IN.

In the context of aldose reductase inhibitors, QSAR models can help in designing more potent and selective compounds. These models can identify key structural features and physicochemical properties that are critical for inhibition. For example, a QSAR study on isatin (B1672199) and indole derivatives as SARS 3CLpro inhibitors highlighted the importance of specific substitutions for improving potency. nih.gov Such models are built by establishing a correlation between the structures of a series of compounds and their measured inhibitory concentrations (IC50). The resulting equations can then be used to predict the activity of novel analogs, guiding synthetic efforts towards more promising candidates. These computational approaches are a cornerstone of modern drug discovery, enabling a more rational design of potent and selective inhibitors. researchgate.net

Biological Activities and Mechanistic Investigations in Vitro Focus

Anticancer Activities and Cellular Mechanisms

Indole (B1671886) compounds are well-regarded for their anti-cancer properties. nih.gov The indole structure is a key component in several clinically used anticancer medications. nih.gov Research into compounds like 4-Indol-1-ylmethyl-benzoic acid is driven by the established efficacy of this chemical class against various cancer cell lines. smolecule.com

Derivatives containing the indole skeleton have demonstrated potent anti-proliferative activity against various human cancer cells. nih.gov For instance, studies on certain indole-6-carboxylate ester derivatives have shown significant inhibition of cancer cell growth. The anti-proliferative effects of one such derivative, compound 4a , were evaluated against several cancer cell lines, with its potency quantified by IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

Table 1: Anti-proliferative Activity of Indole Derivative (Compound 4a) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HepG2 | Liver Cancer | 1.83 |

| HCT-116 | Colon Cancer | 2.54 |

| A549 | Lung Cancer | 3.71 |

Data sourced from a study on indole-6-carboxylate ester derivatives. nih.gov

A primary mechanism by which indole compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov Carcinogenesis often involves the suppression of this natural process, and anti-cancer agents are frequently evaluated for their ability to trigger it. nih.gov Indole derivatives have been shown to effectively induce apoptosis, thereby inhibiting the growth and proliferation of human cancer cells. nih.gov For example, the synthetic organoselenium compound 1,4-phenylenebis(methylene)selenocyanate (p-XSC) , was found to cause a dose-dependent increase in fragmented nucleosomes, a hallmark of apoptosis, in cultured human colon cancer cells. nih.gov This suggests that apoptosis induction is a key mechanism for the chemopreventive activity of such compounds. nih.gov

The anticancer effects of indole derivatives are often linked to their ability to modulate specific cellular targets.

Kinase Inhibition: Many indole-based compounds function as tyrosine kinase (TK) inhibitors. nih.gov Tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are crucial for cancer cell signaling and are thus important therapeutic targets. Molecular docking studies have revealed that certain indole derivatives can fit effectively within the active sites of these kinases. nih.gov For example, an indole derivative, compound 6c , which has a chloro group on its aromatic ring, was identified as a potent inhibitor of VEGFR-2 tyrosine kinase. nih.gov

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases (HDACs) are another important target in cancer therapy. nih.gov These enzymes regulate gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. nih.gov HDAC inhibitors can reverse this, promoting the expression of tumor suppressor genes. Some HDAC inhibitors incorporate an indole moiety in their structure, which can contribute to their binding affinity and inhibitory activity. nih.govnih.gov

Anti-inflammatory Effects

The indole scaffold is a core feature of many compounds with significant anti-inflammatory properties. nih.gov Derivatives of indole have been developed as potent anti-inflammatory, analgesic, and antipyretic agents. nih.gov

One of the primary mechanisms for the anti-inflammatory activity of compounds like this compound is the inhibition of cyclooxygenase (COX) enzymes. smolecule.com These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov Some indole derivatives have shown selective inhibition of COX-2, an isoform of the enzyme that is upregulated during inflammation. This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. nih.gov In one study, a series of synthesized indole derivatives demonstrated significant anti-inflammatory activity, with the most potent compounds, S3, S7, and S14 , showing inhibition comparable to the reference drug indomethacin. nih.gov

Table 2: Anti-inflammatory Activity of Indole Derivatives

| Compound | Inhibition of Edema after 3h (%) |

|---|---|

| S3 | 63.69 |

| S7 | 62.55 |

| S14 | 61.41 |

| Indomethacin (Reference) | 76.89 |

Data reflects the percentage inhibition of carrageenan-induced paw edema in an in vivo model. nih.gov

Antimicrobial Properties

The indole core and benzoic acid moiety are both associated with antimicrobial activity. smolecule.comnih.gov Benzoic acid itself is widely used as a preservative due to its ability to prevent microbial contamination. nih.gov The combination of these two structures in this compound suggests potential efficacy against bacterial and fungal pathogens. smolecule.com

Research on related pyrazole (B372694) derivatives of benzoic acid has identified compounds with potent activity against Gram-positive bacteria, including drug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. mdpi.com For example, a N,N-Bisphenyl derivative (5) of a fluorophenyl-derived pyrazole aldehyde showed excellent activity against methicillin-resistant S. aureus (MRSA) strains with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. nih.gov Another potent compound, a N-Benzyl-N-phenyl derivative (6) , was effective against all tested Gram-positive strains with MIC values as low as 1.56 µg/mL. nih.gov These findings highlight the potential of developing benzoic acid derivatives as effective antimicrobial agents. mdpi.comnih.gov

Table 3: Antimicrobial Activity of a Benzoic Acid Derivative (Compound 5)

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| S. aureus ATCC 700699 (Sa99) | MRSA | 0.78 |

| S. aureus ATCC 33591 (Sa91) | MRSA | 0.78 |

| S. aureus ATCC 33592 (Sa92) | MRSA | 0.78 |

| S. epidermidis 700296 (Se) | Opportunistic Pathogen | 3.125 |

| B. subtilis ATCC 6623 (Bs) | Gram-positive | 1.56 |

Data from a study on fluorophenyl-substituted hydrazone derivatives of benzoic acid. nih.gov

Activity against Bacterial Strains

The indole nucleus is a crucial structural motif found in a wide array of pharmacologically active compounds, and its derivatives are recognized for their potential antimicrobial properties. znaturforsch.comasm.org Research into indole-based molecules has demonstrated activity against various pathogenic bacteria, including multidrug-resistant strains. asm.org Studies on indole derivatives have shown significant efficacy, particularly against Gram-negative bacteria such as E. coli and K. pneumonia, with some compounds exhibiting minimum inhibitory concentrations (MIC) ranging from 1.95 to 7.81 µg/ml. nih.gov For example, the derivative DS-14, which features a p-carboxy phenyl ring attached to an indole diazenyl scaffold, was found to be highly active against E. coli, S. enterica, and K. pneumonia. nih.gov

While the broader class of indole derivatives shows considerable promise, specific in vitro data on the antibacterial activity of this compound itself is not extensively detailed in the reviewed literature. However, the known antimicrobial profile of related structures suggests this is a viable area for further investigation. znaturforsch.comasm.orgnih.gov For instance, some indole hydrazone derivatives have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 6.25 μg/ml, outperforming standard antibiotics like ampicillin (B1664943) in specific assays. znaturforsch.com The combination of an indole ring with other pharmacophores, such as in indole-thiadiazole and indole-triazole derivatives, has also yielded compounds with excellent activity against MRSA. turkjps.org

Evaluation of Antifungal Activity

Similar to its antibacterial potential, the antifungal properties of the indole scaffold are well-documented. mdpi.comresearchgate.net Indole derivatives have been evaluated against a variety of fungal pathogens, showing a broad spectrum of activity. mdpi.comresearchgate.net The search for new antifungal agents is driven by the rise of systemic mycosis and increasing microbial drug resistance.

Investigations into various indole derivatives have yielded promising results. For instance, certain indole hydrazone derivatives showed moderate antifungal activity against Candida albicans with MIC values of 3.125 μg/ml. znaturforsch.com Other studies have highlighted novel indole Schiff base derivatives containing a 1,3,4-thiadiazole (B1197879) scaffold as potent antifungal agents. One such compound demonstrated 100% inhibition of Fusarium graminearum at a concentration of 500 μg/mL. mdpi.com While these findings underscore the potential of the indole core in developing new antifungal drugs, specific data focusing solely on the in vitro antifungal activity of this compound remains limited in the available research. The activity of related benzoic acid derivatives has been noted, with some showing activity against Candida albicans at a minimal inhibitory concentration of 100 microg/mL. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

Peroxisome proliferator-activated receptors (PPARs) are key regulators of glucose and lipid metabolism and are significant targets for metabolic diseases. nih.gov The PPAR agonist structure typically consists of a polar head, a hydrophobic tail, and a linker, with an acidic head group being essential for activity. nih.gov

Receptor Binding and Activation Studies

Research has focused on modifying indole-based scaffolds to develop potent and selective PPAR-γ modulators. nih.govnih.gov In one study, scientists modified an indol-3-ylacetic acid scaffold to an (indol-1-ylmethyl)benzoic acid structure to optimize its fit within the ligand-binding domain of PPAR-γ. nih.gov This scaffold tuning led to the identification of a novel indole compound that demonstrated more potent PPAR-γ agonist activity than the established drug pioglitazone. nih.gov Molecular docking studies suggest that this high activity is due to effective binding within the receptor. nih.gov

Serotonin (B10506) metabolites, which contain an indole ring, have also been identified as endogenous agonists for PPAR-γ, binding directly to the helix H12 of the receptor. researchgate.net While these studies confirm that the indole-benzoic acid scaffold is a viable framework for PPAR-γ agonism, specific receptor binding affinities and activation data for the unmodified this compound are not detailed in the reviewed literature.

Complement Factor B (FB) Inhibition

The alternative pathway (AP) of the complement system is a critical component of innate immunity, and its dysregulation is implicated in several diseases. nih.govnih.govpnas.orgpnas.org Factor B (FB) is a serine protease that is essential for the amplification loop of the AP, making it a key therapeutic target. nih.govnih.govpnas.orgpnas.org

A highly potent, selective, and orally administered small-molecule inhibitor of Factor B, known as Iptacopan (LNP023), has been developed from a this compound scaffold. nih.govnih.govresearchgate.netresearchgate.net

Mechanism of Action within the Alternative Pathway

Iptacopan (LNP023) functions by directly and reversibly binding to human Factor B with high affinity. nih.gov This binding prevents the activation of FB, thereby blocking the formation of the C3 convertase (C3bBb), a central step in the AP amplification loop. pnas.orgnih.gov By inhibiting the AP at this proximal point, LNP023 prevents both intravascular and extravascular hemolysis and effectively blocks complement activity. nih.govnovartis.com This mechanism addresses a key driver in several complement-mediated diseases. novartis.comnih.gov Studies have shown that LNP023 binds to CFB to inhibit the activation of the alternative complement pathway, which is a key mechanism in its therapeutic effect on conditions like lupus nephritis. nih.gov

Inhibitory Potency and Selectivity

LNP023 has demonstrated remarkable potency and selectivity as a Factor B inhibitor in in vitro studies. pnas.orgnih.gov

| Assay/Parameter | Result | Reference |

| FB Inhibition (IC₅₀) | 0.01 ± 0.006 µM | pnas.orgnih.gov |

| Binding Affinity (Kᴅ) | 0.0079 ± 0.0019 µM | nih.gov |

| AP-induced MAC Formation (IC₅₀) | 0.13 ± 0.06 µM | pnas.org |

| Inhibition of Murine FB (IC₅₀) | 0.15 ± 0.02 µM | nih.gov |

The inhibitor is highly selective for Factor B, showing no inhibitory effect on Factor D or on the classical or lectin complement pathways at concentrations up to 100 µM. pnas.orgajmc.com This high degree of selectivity is advantageous as it leaves other essential arms of the complement system intact, potentially reducing the risk of infections compared to broader complement inhibitors. ajmc.com

Histamine (B1213489) H1 Receptor Antagonism

Indole derivatives have been a focal point in the development of novel histamine H1 antagonists. Research into a series of indolylpiperidinyl derivatives, which share structural similarities with this compound, has been conducted to identify potent H1 antagonists. nih.gov These studies aim to improve in vivo activity and pharmacokinetic profiles. nih.gov The histamine H1 receptor (H1R) is widely distributed in tissues like the endothelium, immune cells, and smooth muscle, playing a key role in processes such as vasodilation and bronchoconstriction. nih.gov The search for new antagonists includes screening ligands that are structurally related to H1R agonists to assess their functional activity. drugbank.com While direct studies on this compound as an H1 antagonist are not specified, the broader class of indole-containing compounds has shown promise in this area, with extensive optimization leading to antagonists with long duration of action and reduced side effects like brain penetration or cardiotoxicity. nih.gov

In addition to the well-known H1 and H2 receptors, newly discovered H3 and H4 receptors are also targets for histamine-related drug development. jwatch.org H4 receptors, found primarily on hematopoietic cells, are involved in inflammatory responses, and their antagonists may be useful in treating inflammatory diseases. jwatch.org

HIV-1 Glycoprotein-41 (gp41) Fusion Inhibition

The indole core structure is crucial for the potent interaction with the glycoprotein-41 (gp41) of the Human Immunodeficiency Virus type 1 (HIV-1). smolecule.com Gp41 is a transmembrane subunit of the HIV envelope protein that facilitates the fusion of the viral and host cell membranes, a critical step for viral entry. nih.govresearchgate.net Small molecule fusion inhibitors that target conserved elements of gp41 are of significant interest for both therapeutic and prophylactic applications. nih.gov Indole-based compounds, including derivatives of this compound, have been identified as fusion inhibitors through structure-based drug design. smolecule.comnih.gov These compounds function by disrupting the conformational changes in gp41 necessary for membrane fusion. smolecule.com The efficacy of these inhibitors is strongly correlated with their binding affinity to a specific region on gp41. nih.gov

The development of small-molecule inhibitors is a key area of research, as they may offer advantages over peptide-based inhibitors like Enfuvirtide (T20), which can be expensive and prone to resistance. researchgate.netnih.gov

Binding to Hydrophobic Pocket

The mechanism of fusion inhibition by indole derivatives involves binding to a deep hydrophobic pocket on the surface of the gp41 N-heptad repeat (NHR) coiled-coil. smolecule.comnih.govresearchgate.net This pocket is a highly conserved region, making it an attractive target for antiviral drugs. researchgate.netbiorxiv.org The stability of the six-helix bundle, a structure essential for membrane fusion, is critically dependent on this hydrophobic pocket. smolecule.comnih.gov

Indole-based compounds are capable of binding to this pocket with high affinity, with some derivatives showing submicromolar Ki values (approximately 0.6–1.2 µM). smolecule.com Molecular docking studies have shown that the flexibility of these molecules allows them to conform to the shape of the pocket, mimicking the hydrophobic contacts of natural binding partners. nih.gov For instance, compounds containing a benzoic acid group have shown promising activity. researchgate.net The binding of these small molecules to the hydrophobic pocket prevents the association of the C-heptad repeat (CHR) helices with the NHR grooves, thereby inhibiting the formation of the six-helix bundle and stopping the fusion process. nih.gov

| Compound Class | Target | Mechanism of Action | Finding |

| Indole Derivatives | HIV-1 gp41 | Binds to the hydrophobic pocket on the NHR, preventing the conformational change required for membrane fusion. | Experimental binding affinities show a strong correlation with fusion inhibitory data (R² = 0.91). nih.gov |

| Indole-based compounds | HIV-1 gp41 Hydrophobic Pocket | Disrupts the formation of the six-helix bundle necessary for viral entry. | Binds with submicromolar affinity (Ki ≈ 0.6–1.2 µM). smolecule.com |

Hyaluronidase (B3051955) Inhibition

Hyaluronidase inhibitors are being investigated for their therapeutic potential in diseases like cancer and bacterial infections, where elevated levels of hyaluronan are often observed. nih.gov A study on a series of aminomethyl indole derivatives (AMIDs) as inhibitors of bovine testes hyaluronidase (BTH) found that the compound's lipophilicity plays a role in its inhibitory activity. The results indicated that compounds with a phenyl substitution at position 5 of the indole ring had higher activity. nih.gov For example, 3-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1H-indole showed 23% inhibition at a concentration of 50 µM at pH 7. nih.gov While this compound was not specifically tested in this study, the findings suggest that the structural features of indole derivatives are important for their interaction with the hyaluronidase enzyme. nih.gov

Other Investigated Biological Activities (e.g., Antioxidant, Antihypertensive)

Antioxidant Activity The indole nucleus and benzoic acid derivatives are recognized for their antioxidant properties. smolecule.comontosight.ai These compounds may help protect against oxidative stress and cellular damage by scavenging reactive oxygen species (ROS). ontosight.ainih.gov The antioxidant potential of indole-phenol hybrids has been studied, demonstrating their ability to reduce cell mortality in the presence of oxidative stress inducers like H₂O₂. nih.gov The mechanism of action for antioxidant effects can involve hydrogen atom transfer (HAT) or other electron transfer processes. mdpi.com

Molecular Interactions and Target Elucidation

Computational Docking and Molecular Dynamics Simulations

Computational methods are instrumental in predicting and analyzing the interaction of small molecules like 4-Indol-1-ylmethyl-benzoic acid with biological macromolecules. These in silico approaches provide insights into binding modes and affinities, guiding further experimental validation.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For indole (B1671886) derivatives, including structures related to this compound, docking studies have been crucial in identifying potential binding modes within the active sites of various protein targets.

For instance, studies on indole derivatives as Pim-1 kinase inhibitors have demonstrated the importance of hydrogen bond interactions with key residues such as Glu 121 in the active site. tandfonline.comnih.gov Docking analyses of these derivatives have revealed specific interactions, including hydrogen bonds with residues like Leu 44, Lys 67, and Asp 186, as well as π-cationic interactions with Phe 49. tandfonline.com While specific docking studies for this compound are not extensively reported in the provided results, the general principles derived from its analogs suggest that the indole scaffold and the benzoic acid moiety would play critical roles in its binding.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the interactions in a biological environment. For indole derivatives targeting the HIV-1 gp120 glycoprotein (B1211001), MD simulations have been used to refine docked poses and assess the stability of the complex. researchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a deeper understanding of the interaction dynamics. tandfonline.comnih.govresearchgate.netnih.gov

Table 1: Predicted Interactions of Indole Derivatives with Protein Targets from Docking Studies

| Target Protein | Key Interacting Residues | Types of Interactions | Reference |

| Pim-1 Kinase | Glu 121, Leu 44, Lys 67, Asp 186, Phe 49 | Hydrogen Bonds, π-cationic interactions | tandfonline.comnih.gov |

| HIV-1 gp120 | Ser375, Phe382, Tyr384 | Steric Interactions | researchgate.net |

This table is illustrative and based on findings for indole derivatives related to this compound, as specific data for the compound itself is limited in the provided search results.

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information of a molecule and its interaction with a biological target. This experimental technique is the gold standard for validating computational predictions and understanding the precise structural basis of molecular recognition.

The crystal structure of a ligand-protein complex reveals the exact binding orientation of the ligand and the specific atomic interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. For example, the crystal structure of a novel indole analogue (compound 3a) in complex with tubulin has provided a detailed understanding of its high binding affinity. acs.org This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. acs.orgucla.edunih.gov

Similarly, fragment-based drug discovery efforts targeting matrix metalloproteinase-13 (MMP-13) have utilized X-ray crystallography to guide the elaboration of an indole-based fragment into a potent and selective inhibitor. nih.gov The crystallographic data revealed a novel binding mode within the S1' pocket of the enzyme, which was not previously observed for other MMP-13 inhibitors. nih.gov While a crystal structure of this compound complexed with a target protein is not available in the provided search results, the studies on related indole derivatives highlight the power of this technique in drug discovery. acs.orgucla.edunih.govnih.govresearchgate.net

Table 2: Examples of X-ray Crystallography Data for Indole Derivatives with Protein Targets

| Compound/Derivative | Target Protein | Resolution (Å) | Key Structural Insights | Reference |

| Indole analogue 3a | Tubulin | - | Explained improved binding affinity and higher anticancer activity. | acs.org |

| Indolin-2-one derivative 10a | PAK4 | - | Confirmed predictions from molecular modeling and refined SAR. | ucla.edunih.gov |

| Indole-based fragment | MMP-13 | - | Revealed a novel binding interaction pattern in the S1' pocket. | nih.gov |

This table is illustrative and based on findings for indole derivatives, as specific data for this compound is not available in the provided search results. Resolution data was not specified in the provided abstracts.

Identification of Specific Biological Targets (e.g., Enzymes, Receptors)

A crucial step in understanding the pharmacological profile of this compound is the identification of its specific biological targets. The indole scaffold is known to interact with a wide range of proteins, making it a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com

Based on studies of related indole derivatives, potential biological targets for this compound could include:

Enzymes:

Pim-1 Kinase: A serine/threonine kinase involved in cell cycle progression and a target for cancer therapy. tandfonline.comnih.gov

Matrix Metalloproteinases (MMPs): Such as MMP-13, which are involved in tissue remodeling and are targets for arthritis treatment. nih.gov

p21-activated kinase 4 (PAK4): A kinase implicated in cancer cell proliferation. ucla.edunih.gov

Viral Proteins:

HIV-1 gp120: An envelope glycoprotein essential for viral entry into host cells. researchgate.net

Receptors:

The indole nucleus is a core component of ligands for various receptors, though specific receptor targets for this compound are not detailed in the provided search results.

The versatility of the indole scaffold allows for the design of compounds that can selectively bind to a diverse array of pharmacological targets. nih.govmdpi.com

Ligand-Binding Assays and Affinity Measurements (e.g., TR-FRET, ELISA)

Ligand-binding assays are essential for quantifying the affinity of a compound for its biological target. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Enzyme-Linked Immunosorbent Assay (ELISA) are widely used for this purpose.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format suitable for high-throughput screening (HTS) to identify and characterize inhibitors of protein-protein or protein-ligand interactions. revvity.comnih.govnih.govmdpi.com The principle of TR-FRET relies on the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity (typically <10 nm). revvity.commdpi.com This method has been successfully used to screen for small-molecule inhibitors of various targets, including methyl-lysine reader proteins and the FAK-paxillin interaction. nih.govnih.gov A key advantage of TR-FRET is its low background fluorescence, leading to high sensitivity. mdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA) is another versatile technique that can be adapted to quantify the binding of small molecules to their targets. nih.govnih.govwikipedia.orgimmusmol.com In a competitive ELISA format, the compound of interest competes with a labeled ligand for binding to the immobilized target. The signal generated is inversely proportional to the binding affinity of the test compound. This method has been successfully employed to measure the binding of small molecules to aggregated amyloid peptides, demonstrating its utility in quantifying interactions in the nanomolar to micromolar range. nih.govnih.gov

While specific TR-FRET or ELISA data for this compound is not available in the provided search results, these established assay platforms represent valuable tools for determining its binding affinity to identified biological targets.

Precursor and Building Block Applications in Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecules

4-Indol-1-ylmethyl-benzoic acid is a valuable building block for synthesizing more complex molecules that may possess biological activity. smolecule.com The indole (B1671886) nucleus is a prominent feature in many natural and synthetic products with a wide range of therapeutic applications, including anti-inflammatory agents, phosphodiesterase inhibitors, and serotonin (B10506) receptor agonists and antagonists. nih.gov The reactivity of the compound is largely dictated by the indole structure, which readily undergoes electrophilic substitution, typically at the C3 position. smolecule.com This reactivity allows for its incorporation into larger, more complex molecular frameworks, establishing it as a key intermediate in multi-step synthetic sequences. A four-stage reaction sequence has been developed to create highly functionalized enolate esters from simple indoles, demonstrating their role as building blocks for novel heteropolycyclic compounds with potential pharmaceutical value. nih.gov

Synthesis of Benzo[cd]indolyl Derivatives

Research has indicated the potential of this compound as a precursor for the synthesis of benzo[cd]indolyl derivatives. smolecule.com The Benzo[cd]indol-2(1H)-one (BIO) scaffold is particularly significant in the development of pharmaceuticals and biologically active compounds. nih.gov For instance, derivatives of this scaffold have been designed and synthesized to act as BRD4 inhibitors. nih.gov The synthesis of these complex derivatives often involves multiple steps with various chemical intermediates. nih.gov

A general synthetic procedure for benzo[cd]indol-2(1H)-one derivatives, as outlined in recent studies, highlights the complexity of such syntheses. nih.gov

Table 1: Intermediates in a General Synthesis of Benzo[cd]indol-2(1H)-one Derivatives

| Step | Intermediate Description | Reagents Used |

|---|---|---|

| 1 | Acetylation of starting indole | Acetyl chloride, AlCl₃, CS₂ |

| 2 | Formation of target compounds | 4 mol/L HCl in EtOH |

| 3 | Vilsmeier-Haack type reaction | POCl₃, DMF |

This table represents a generalized synthesis pathway for the class of compounds and not a direct synthesis from this compound. nih.gov

Development of Indole-Based Scaffolds for Drug Design

The indole scaffold is often referred to as a "privileged structure" in drug discovery. nih.gov This is due to its ability to bind to a multitude of receptors with high affinity, making it a recurring motif in a vast number of biologically active compounds. nih.gov The indole nucleus is a core component of many alkaloids and the essential amino acid tryptophan, leading to extensive research into its chemical properties and applications. nih.gov Consequently, this compound, as an indole derivative, is a valuable tool in pharmaceutical development and can serve as a chemical probe in biological studies to understand the function of indoles in cellular processes. smolecule.com

The versatility of indole-based precursors extends to the construction of previously unknown heterocyclic systems. A notable example is the synthesis of the indolo[2,1-b] nih.govCurrent time information in Bangalore, IN.benzoxazine system. researchgate.net This was achieved through the condensation of iodomethylates of 2-[(dimethylamino)methylphenols] and 2-bromomelatonins, proceeding through a highly reactive o-methylenequinone intermediate. researchgate.net This one-step method demonstrates how indole-containing building blocks can be utilized to create unique, condensed heterocyclic structures. researchgate.net Similarly, other novel N-heterocyclic compounds incorporating a 1,2,3-triazole ring system have been synthesized through multi-step reactions, including domino, "click," and RDA reactions, starting from precursors that can be conceptually related to functionalized indoles. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzo[cd]indol-2(1H)-one (BIO) |

| Acetyl chloride |

| Aluminum chloride (AlCl₃) |

| Carbon disulfide (CS₂) |

| Ethanol (EtOH) |

| Hydrochloric acid (HCl) |

| Phosphorus oxychloride (POCl₃) |

| Dimethylformamide (DMF) |

| Tryptophan |

| Indolo[2,1-b] nih.govCurrent time information in Bangalore, IN.benzoxazine |

| 2-bromomelatonins |

| o-methylenequinone |

| 1,2,3-triazole |

Advanced Research Methodologies and Theoretical Studies

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) represents a critical methodology in the discovery of novel bioactive compounds, including those structurally related to 4-Indol-1-ylmethyl-benzoic acid. This technology enables the rapid testing of vast chemical libraries, often comprising tens of thousands of substances, to identify molecules that interact with a specific biological target. nih.govbiorxiv.org The process is typically miniaturized into 384- or 1536-well plates to maximize throughput and minimize reagent consumption. nih.gov

For instance, HTS has been instrumental in identifying inhibitors for enzymes that are key nodes in disease pathways. In the discovery of inhibitors for enzymes like Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), HTS assays are designed to detect a specific biochemical event, such as the formation of a product. nih.gov One such assay utilizes a chemical probe that reacts with the enzymatic product to generate a fluorescent signal, allowing for rapid, automated measurement of inhibition. nih.gov

Similarly, HTS techniques are applied to study the interactions of indole-based compounds with proteins like human serum albumin (HSA). nih.gov Methodologies such as high-performance affinity chromatography (HPAC) are adapted for HTS to screen indole (B1671886) derivatives, such as indole-3-carboxylic acid and indole-3-propionic acid, to evaluate their binding characteristics and identify suitable probes for specific binding sites on the protein. nih.gov This approach is crucial for the early-stage assessment of a compound's pharmacokinetic profile. The successful application of HTS in identifying active molecules from large, diverse libraries underscores its importance in the initial phases of drug discovery for compounds within this chemical class.

In Vitro Assay Development and Optimization

The development and optimization of robust in vitro assays are fundamental to characterizing the biological activity of compounds like this compound. These assays provide a controlled environment to quantify a compound's effect on a specific biological process, often enzyme activity or receptor binding.

A primary goal in assay development is to create a system that is sensitive, reproducible, and suitable for the intended scale of screening. biorxiv.org For enzyme inhibitors, fluorescence-based assays are commonly developed. nih.gov These assays often rely on a substrate that, when acted upon by the enzyme, leads to a change in fluorescence. An inhibitor will prevent or reduce this change, providing a measurable signal of its potency. For example, assays for tryptophan-catabolizing enzymes have been developed using probes that react with the product, N-formylkynurenine, to create a fluorescent molecule, allowing for precise measurement of enzyme inhibition. nih.gov

The optimization process involves several key steps:

Miniaturization: Adapting the assay to low-volume formats (e.g., 384- or 1536-well plates) for HTS compatibility. nih.gov

Reagent Concentration: Determining the optimal concentrations of enzyme, substrate, and any necessary co-factors to ensure a stable and robust signal.

Reaction Kinetics: Characterizing the time course of the reaction to select an appropriate endpoint or to measure the reaction rate accurately.

Validation: Testing the assay with known inhibitors to confirm its ability to accurately determine potency, often expressed as an IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%). nih.gov

These carefully developed in vitro assays are essential tools for establishing the structure-activity relationship (SAR) of a series of compounds, guiding the chemical optimization process toward molecules with improved potency and selectivity.

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling provide invaluable insights into the molecular properties, reactivity, and interactions of this compound at an atomic level. These methods complement experimental data, offering a deeper understanding of the molecule's behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to indole and benzoic acid derivatives to predict a range of properties. nih.govresearchgate.net DFT calculations can optimize a molecule's geometry, determine its vibrational frequencies (corresponding to IR spectra), and analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.gov

Time-dependent DFT (TD-DFT) is a variant used to calculate the excited-state properties of molecules, such as their UV-visible absorption spectra. acs.orgresearchgate.net Studies on benzoic acid derivatives have assessed the performance of various exchange-correlation (XC) functionals, which are a core component of DFT calculations, to find the most accurate methods for predicting photoexcitations. acs.orgresearchgate.net

Table 1: Selected DFT Functionals Used in the Study of Benzoic Acid and Indole Derivatives

| Functional | Type | Typical Application | Reference |

|---|---|---|---|

| CAM-B3LYP | Range-Separated Hybrid | Calculating photoexcitations and UV absorption spectra. | acs.org |

| M06-2X | Meta-GGA Hybrid | Excellent agreement with high-level calculations for excitation energies. | acs.org |

| B3LYP | Hybrid | General purpose for geometry optimization and vibrational frequencies. | researchgate.net |

| PBE0-D3BJ | Hybrid with Dispersion Correction | Geometry optimization where non-covalent interactions are important. | nih.gov |

Energy Decomposition Analysis (EDA) is a computational technique used to dissect the total interaction energy between two or more molecular fragments into physically meaningful components. This method provides deep insight into the nature of the chemical bonds and intermolecular forces that stabilize a molecular complex. mdpi.comresearchgate.net

When applied to systems involving indole derivatives, EDA can clarify the contributions of different forces to phenomena like π-π stacking or ligand-protein binding. nih.govmdpi.com A Ziegler-Rauk-type EDA, for example, partitions the interaction energy (ΔE_int) into three main terms:

Electrostatic Interaction (ΔV_elstat): The classical electrostatic attraction or repulsion between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔE_Pauli): The destabilizing term that arises from the repulsive interaction between electrons of like spin as dictated by the Pauli exclusion principle. It is responsible for steric repulsion.

Orbital Interaction (ΔE_oi): The stabilizing energy gain from the mixing of occupied and unoccupied orbitals of the interacting fragments, which accounts for covalent and charge-transfer character.

Table 2: Components of Interaction Energy from Energy Decomposition Analysis

| Energy Component | Description | Nature of Contribution | Reference |

|---|---|---|---|

| ΔV_elstat | Classical electrostatic interaction between fragments. | Stabilizing or Destabilizing | mdpi.com |

| ΔE_Pauli | Steric repulsion arising from the Pauli exclusion principle. | Destabilizing | mdpi.com |

| ΔE_oi | Stabilization from the mixing of fragment orbitals (covalency). | Stabilizing | mdpi.com |

This analysis has been used to understand how ligand choice controls regioselectivity in reactions involving indole derivatives by quantifying the steric and electronic effects in transition states. nih.gov

Conformational analysis investigates the different spatial arrangements, or conformations, of a molecule that result from the rotation around its single bonds. The three-dimensional shape of this compound is critical to its ability to interact with biological targets. Computational methods are used to identify low-energy (i.e., stable) conformations and the energy barriers between them.

Key parameters in conformational analysis include:

Rotatable Bonds: The number of bonds around which rotation can occur. The presence of rotatable bonds in the methylene (B1212753) linker between the indole and benzoic acid moieties of the title compound allows for significant conformational flexibility.

Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonds, within the same molecule can stabilize specific conformations.

Studies on related molecules containing both indole and benzoic acid fragments have used X-ray crystallography and computational modeling to determine preferred conformations, measuring the exact dihedral angles between the planar ring systems. This analysis is crucial for understanding how the molecule will fit into a binding pocket of a protein.

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

The definitive identification and structural elucidation of this compound rely on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique identifies the different types of protons (hydrogen atoms) in the molecule based on their unique chemical environments. For this compound, distinct signals would be expected for the protons on the indole ring, the benzoic acid ring, and the crucial methylene (-CH₂-) linker.

¹³C NMR: This provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, confirming the presence of the indole and benzoic acid rings, the carboxylic acid carbon, and the methylene carbon.

Mass Spectrometry (MS) determines the molecular weight of a compound with high precision by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C₁₆H₁₃NO₂), high-resolution mass spectrometry would show a molecular ion peak [M+H]⁺ at approximately 252.1025, confirming its elemental composition.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons (Indole & Benzoic Acid) | Multiple signals in the range of ~7.0-8.2 ppm. |

| Methylene Protons (-CH₂-) | A singlet peak around ~5.4-5.6 ppm. | |

| Carboxylic Acid Proton (-COOH) | A broad singlet at a downfield shift, typically >10 ppm. | |

| ¹³C NMR | Aromatic Carbons | Multiple signals in the range of ~110-140 ppm. |

| Methylene Carbon (-CH₂-) | A signal around ~50 ppm. | |

| Carboxylic Carbon (-COOH) | A signal in the range of ~167-175 ppm. | |

| Mass Spectrometry (HRMS-ESI+) | Molecular Ion Peak [M+H]⁺ | Calculated m/z of approximately 252.1025 for C₁₆H₁₄NO₂⁺. |

Together, these techniques provide an unambiguous confirmation of the chemical structure of the synthesized compound.

Q & A

Basic: What are the common synthetic routes for 4-Indol-1-ylmethyl-benzoic acid, and how can researchers optimize reaction yields?

Methodological Answer:

The synthesis typically involves coupling indole derivatives with benzoic acid precursors. A multi-step approach may include:

- Friedel-Crafts alkylation to attach the indole moiety to a benzyl intermediate .

- Carboxylic acid functionalization via hydrolysis or oxidation of a methyl ester precursor .

Key parameters for yield optimization include: - Temperature control (60–80°C) to minimize side reactions.

- Use of polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .

- Catalysts like Lewis acids (e.g., AlCl₃) for electrophilic substitution .

Validation: Monitor reaction progress via TLC or HPLC and confirm purity (>95%) using NMR .

Basic: How can researchers structurally characterize this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .

- FT-IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Basic: What biological assays are suitable for evaluating the activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays :

- Target enzymes (e.g., cyclooxygenase or kinases) using fluorogenic substrates .

- IC₅₀ determination via dose-response curves .

- Cellular Uptake Studies :

- Fluorescent tagging (e.g., FITC conjugation) to track intracellular localization .

- Receptor Binding Assays :

- Radioligand displacement (e.g., using ³H-labeled ligands) for affinity quantification .

Advanced: How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- Cross-Validation :

- Dynamic Effects :

- Account for tautomerism or rotational barriers (e.g., using variable-temperature NMR) .

- Collaborative Analysis :

- Consult crystallographic data (if available) to validate bond lengths and angles .

Advanced: What strategies improve the aqueous solubility of this compound for in vivo studies?

Methodological Answer:

- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium salt .

- Prodrug Design :

- Nanoformulation :

- Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

Advanced: How can researchers address discrepancies in biological activity between batches?

Methodological Answer:

- Purity Analysis :

- Use HPLC-MS to detect impurities (e.g., unreacted indole or byproducts) .

- Batch-to-Batch Reproducibility :

- Bioactivity Profiling :

- Re-test all batches under identical assay conditions (e.g., cell line passage number, serum concentration) .

Advanced: What computational tools predict the reactivity of this compound in drug design?

Methodological Answer:

- Molecular Docking :

- QSAR Modeling :

- Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with activity .

- MD Simulations :

- Simulate binding kinetics and stability using GROMACS or AMBER .

Advanced: How can researchers mitigate decomposition during long-term storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products